PROPAN-2-YL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
PROPAN-2-YL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, benzothiophene, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrazole and benzothiophene intermediates. Common synthetic methods include:
- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds .
- Cycloaddition reactions involving 1,3-dipoles and dipolarophiles .
- Use of catalysts such as hydrochloric acid in ethanol to facilitate the formation of key intermediates .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: PROPAN-2-YL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amine under appropriate conditions.
- Substitution : The benzothiophene ring can participate in electrophilic aromatic substitution reactions.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Acidic or basic conditions for hydrolysis reactions.
- Amines from the reduction of nitro groups.
- Substituted benzothiophenes from electrophilic aromatic substitution.
- Carboxylic acids and alcohols from ester hydrolysis.
Scientific Research Applications
- Medicinal Chemistry : It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities .
- Materials Science : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties .
- Biological Studies : It can be used to study the interactions of pyrazole and benzothiophene derivatives with biological targets .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole .
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .
Uniqueness: PROPAN-2-YL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of pyrazole, benzothiophene, and carboxylate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
propan-2-yl 2-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-12(2)30-21(27)18-15-8-5-6-9-16(15)31-20(18)22-17(26)10-7-11-24-14(4)19(25(28)29)13(3)23-24/h12H,5-11H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBDTMQHZHJTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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